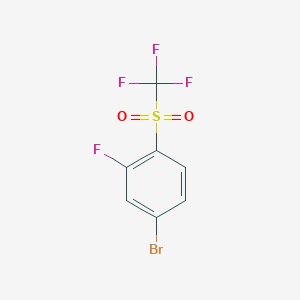4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene
CAS No.:
Cat. No.: VC17575462
Molecular Formula: C7H3BrF4O2S
Molecular Weight: 307.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3BrF4O2S |
|---|---|
| Molecular Weight | 307.06 g/mol |
| IUPAC Name | 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene |
| Standard InChI | InChI=1S/C7H3BrF4O2S/c8-4-1-2-6(5(9)3-4)15(13,14)7(10,11)12/h1-3H |
| Standard InChI Key | YSSZDMPAUIKCLF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)S(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene is C₇H₃BrF₄O₂S, with a molecular weight of 315.06 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: the numbering begins at the sulfonyl group (position 1), followed by fluorine at position 2 and bromine at position 4. Key structural features include:
-
Trifluoromethylsulfonyl group (-SO₂CF₃): A strong electron-withdrawing group that enhances electrophilic substitution resistance and stabilizes negative charges.
-
Halogen substituents: Bromine and fluorine introduce steric bulk and modulate reactivity through inductive effects.
The compound’s Canonical SMILES representation is C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)Br, and its InChIKey is PAQRXHJWQZYBFP-UHFFFAOYSA-N.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The synthesis of 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene can be approached through sequential functionalization of the benzene ring. A plausible retrosynthetic pathway involves:
-
Introduction of the trifluoromethylsulfonyl group via sulfonation.
-
Bromination at the para position.
-
Fluorination at the ortho position.
Sulfonation of Benzene Derivatives
The trifluoromethylsulfonyl group is typically introduced through Friedel-Crafts sulfonation using trifluoromethanesulfonic anhydride [(CF₃SO₂)₂O] under acidic conditions . For example, reacting benzene with (CF₃SO₂)₂O in the presence of AlCl₃ yields 1-(trifluoromethylsulfonyl)benzene.
Bromination
Bromination is achieved via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The sulfonyl group directs bromination to the para position due to its strong meta-directing nature .
Fluorination
Ortho-fluorination can be accomplished using the Schiemann reaction, where a diazonium salt intermediate is treated with fluoroboric acid (HBF₄) to yield the fluoro-substituted product . For instance, diazotization of a 2-amino precursor followed by thermal decomposition of the diazonium tetrafluoroborate generates the fluorine substituent.
Industrial-Scale Considerations
Industrial production emphasizes cost efficiency and safety. Key steps include:
-
Continuous-flow reactors to manage exothermic reactions during sulfonation and bromination.
-
Distillation and recrystallization for purification, ensuring >98% purity.
Physicochemical Properties
The compound’s properties are influenced by its electronegative substituents:
The trifluoromethylsulfonyl group contributes to high thermal stability and resistance to oxidation, while bromine enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura).
Applications in Organic Synthesis
Pharmaceutical Intermediates
4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene serves as a precursor in the synthesis of:
-
Kinase inhibitors: The sulfonyl group mimics phosphate moieties in ATP-binding pockets.
-
Antibacterial agents: Fluorine and bromine enhance membrane permeability and target binding .
Agrochemicals
The compound’s halogenated structure is leveraged in herbicides and pesticides, where electron-withdrawing groups improve metabolic stability.
Material Science
Incorporated into polymers, it enhances flame retardancy and dielectric properties due to sulfur and fluorine content.
Future Research Directions
-
Catalytic Fluorination: Developing Pd-catalyzed C–F bond formation to improve regioselectivity.
-
Green Chemistry: Replacing Br₂ with N-bromosuccinimide (NBS) in bromination steps.
-
Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume